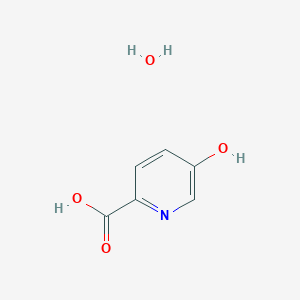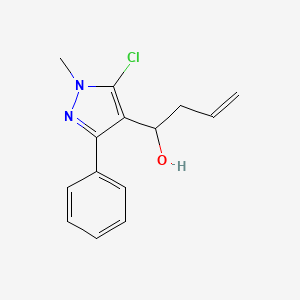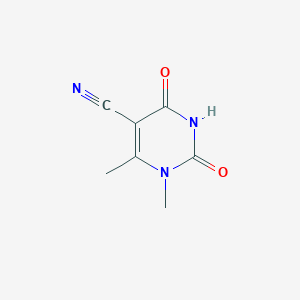
5-Hydroxypyridine-2-carboxylic Acid Hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxypyridine-2-carboxylic Acid Hydrate is a useful synthetic intermediate . It is also an intermediate for pharmaceutical applications . It is a hydroxylated derivative of 2,6-pyridine-dicarboxylic acid .
Synthesis Analysis
5-Hydroxypyridine-2-carboxylic Acid can be synthesized from 2-Bromo-5-nitropyridine . Another synthetic method involves adding acid to adjust the pH value of the reaction solution .Molecular Structure Analysis
The molecular formula of this compound is C6H7NO4. The molecular weight is 157.125.Chemical Reactions Analysis
5-Hydroxypyridine-2-carboxylic Acid is highly reactive to nucleophilic attack . It undergoes many of the same reactions as acid chlorides . It is soluble in acetone, dimethyl sulfoxide, ethanol, and methanol .Physical And Chemical Properties Analysis
5-Hydroxypyridine-2-carboxylic Acid is a crystalline solid . It has a melting point of 260-264°C . It is soluble in acetone, dimethyl sulfoxide, ethanol, and methanol . Its pKa is predicted to be 1.15±0.50 .Wissenschaftliche Forschungsanwendungen
Insulin-Mimetic Activities of Metal Complexes
Metal complexes of hydroxypyridine carboxylic acid, including those with Co, Fe, Zn, Mn, and Cu, have been synthesized and characterized for their structural properties through various spectroscopic methods. Among these, the Cu complex exhibited the most potent insulin-mimetic activity, suggesting potential applications in diabetes management and insulin-related research. This activity was evaluated through in vitro inhibition of free fatty acid release from epinephrine-treated rat adipocytes, highlighting the compound's relevance in metabolic studies (Nakai et al., 2005).
Molecular Arrangements and Crystal Structures
Research into the molecular arrangements and crystal structures of substituted hydroxypyridine carboxylic acids has provided insights into their potential applications in materials science, particularly in the design of new crystalline materials with specific properties. Studies have shown diverse supramolecular arrangements, which are crucial for the development of functional materials with desired physical and chemical characteristics (May et al., 2019).
Binding Ability Towards Metal Ions
The binding abilities of related carboxylic acids towards biological and toxic metal ions have been explored, demonstrating their potential in environmental and health-related fields, such as heavy metal detoxification and the development of therapeutic agents. These studies provide a foundation for understanding how these compounds interact with various metal ions, which is vital for their application in chelation therapy and environmental remediation (Saladini et al., 2002).
Synthesis and Characterization of Complexes
Research on the synthesis and characterization of VO complexes with hydroxypyridine carboxylic acids has shed light on their behavior in solid states and aqueous solutions. This is significant for applications in catalysis, where the understanding of ligand behavior and metal complex formation is crucial for developing efficient and selective catalysts (Koleša-Dobravc et al., 2014).
Tautomeric Forms and Intermolecular Interactions
Studies on the tautomeric forms, specific intermolecular interactions, and lipophilicity of methylated hydroxypyridazine carboxylic acids highlight their potential in pharmaceutical and organic chemistry. Understanding these properties is essential for drug design and the development of organic compounds with tailored properties for specific applications (Katrusiak et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-hydroxypyridine-2-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3.H2O/c8-4-1-2-5(6(9)10)7-3-4;/h1-3,8H,(H,9,10);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYWFVYYQRWBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1194707-71-5 |
Source


|
| Record name | 1194707-71-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-{[(4-Methyl-2-pyridyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B2629158.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2629162.png)
![N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one](/img/structure/B2629167.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2629168.png)
![1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide](/img/structure/B2629171.png)





